molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0

4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No.: B1345245
CAS No.: 952182-74-0
M. Wt: 251.2 g/mol
InChI Key: YBLPNDGASPZCGN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

The systematic naming of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s IUPAC name is This compound , which precisely describes its structure: a benzaldehyde moiety (a benzene ring with an aldehyde group at position 1) linked to a pyridine ring substituted with a trifluoromethyl group (-CF₃) at position 4. The pyridine ring is attached to the benzaldehyde group at its second carbon, forming a biphenyl-like structure.

The SMILES notation for this compound is C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F, which encodes the connectivity of atoms and functional groups. The InChIKey YBLPNDGASPZCGN-UHFFFAOYSA-N serves as a unique identifier for its three-dimensional structure, ensuring unambiguous referencing in chemical databases.

Table 1: Key Structural Descriptors

Property Value Source
IUPAC Name This compound
SMILES C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F
InChIKey YBLPNDGASPZCGN-UHFFFAOYSA-N

CAS Registry Numbers and Alternative Designations

The compound is universally recognized by its CAS Registry Number 952182-74-0 , which facilitates precise identification in regulatory and commercial contexts. Alternative designations include:

  • 4-(4-(Trifluoromethyl)pyridin-2-yl)benzaldehyde (simplified substituent notation).
  • MFCD09607891 (MDL number), a unique identifier used in chemical catalogs.
  • SCHEMBL16399182 and AKOS005069507 , database-specific codes from PubChem and commercial suppliers.

These aliases reflect the compound’s utility in diverse research and industrial applications, such as pharmaceutical intermediates.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₈F₃NO confirms the presence of 13 carbon, 8 hydrogen, 3 fluorine, 1 nitrogen, and 1 oxygen atom. The molecular weight is calculated as 251.20 g/mol, with the exact mass being 251.0558 g/mol. This discrepancy arises from the natural isotopic distribution of carbon (¹²C and ¹³C), fluorine (¹⁹F), and nitrogen (¹⁴N).

Table 2: Molecular Composition

Element Quantity Atomic Contribution (g/mol) Total (g/mol)
C 13 12.01 156.13
H 8 1.008 8.064
F 3 19.00 57.00
N 1 14.01 14.01
O 1 16.00 16.00
Total 251.20

Isomeric Considerations and Substituent Positioning

Isomerism in this compound is influenced by the positioning of the trifluoromethyl group on the pyridine ring. The This compound structure features the -CF₃ group at the para position (carbon 4) relative to the pyridine’s nitrogen. Substitution at other positions yields distinct isomers:

  • 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (CAS 847446-85-9), where -CF₃ occupies the pyridine’s carbon 3.
  • 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (CAS 871252-64-1), with -CF₃ at carbon 5.

These positional isomers exhibit unique physicochemical properties, such as varying dipole moments and solubility profiles, which impact their reactivity in synthetic pathways.

Table 3: Isomeric Variants

Isomer CAS Number -CF₃ Position Key Differences
This compound 952182-74-0 4 Higher symmetry, stabilized resonance
4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 847446-85-9 3 Altered electronic density on pyridine
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 871252-64-1 5 Enhanced steric hindrance

The ortho , meta , and para designations for substituents on the pyridine ring are critical in medicinal chemistry, where slight positional changes can drastically alter biological activity.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPNDGASPZCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639986
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-74-0
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzaldehyde functional group attached to a pyridine ring with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity and membrane penetration.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The trifluoromethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antibacterial agent .

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of cholinesterase enzymes , which are critical in neurotransmission. In particular, derivatives of this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for conditions such as Alzheimer's disease .

Table 2: Inhibition Potency of Cholinesterase Enzymes

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compound46.863.6
Hydrazone derivative19.1881.1

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, enhancing the compound's selectivity towards these targets . This interaction can lead to inhibition of enzyme activity, which is particularly relevant in the context of cholinesterase inhibition.

Case Studies

Case Study 1: Anticancer Activity

In a recent study, derivatives of this compound were evaluated for anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity towards breast and lung cancer cells, suggesting potential as chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. It was found that treatment with this compound led to reduced oxidative stress markers and improved neuronal survival rates in vitro, indicating potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Positional Isomers: 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Key Differences :

  • Trifluoromethyl Position : The trifluoromethyl group is located at the 5-position on the pyridine ring (vs. 4-position in the target compound).
  • Positional isomerism can lead to differences in dipole moments and crystal packing, affecting solubility and thermal stability .
  • Commercial Availability : The 5-isomer is listed in catalogs (e.g., Kanto Reagents) with a purity of 90% and a price of ¥25,800/g, indicating its accessibility for research applications .

Functional Group Variants: 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic Acid

Key Differences :

  • Functional Group : Replacement of the aldehyde (–CHO) with a carboxylic acid (–COOH) (CAS 1299607-71-8).
  • Reactivity : The carboxylic acid is less reactive toward nucleophiles but can participate in amidation or esterification. This contrasts with the aldehyde’s utility in condensation reactions (e.g., forming imines) .
  • Purity : The benzoic acid derivative is available at 98% purity, suggesting easier purification compared to the aldehyde (90–95% purity) .

Ether-Linked Derivatives: 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde

Key Differences :

  • Linkage : An ether (–O–) bridge connects the pyridine and benzaldehyde moieties (CAS 1086378-51-9) instead of a direct C–C bond.
  • This structural variation may impact binding affinity in biological targets .
  • Similarity Score : This compound has a structural similarity score of 0.87 to the target molecule, indicating moderate overlap in functional groups .

Substituent Variations: Pyridyl vs. Trifluoromethyl Benzylidene

Key Differences :

  • Synthetic Byproducts : In reactions involving 4-(trifluoromethyl)benzaldehyde and 4-(pyridin-2-yl)benzaldehyde, the resulting benzylidene derivatives (e.g., compound 7d in ) exhibit distinct IR and NMR spectral features. For example, the aldehyde proton in 4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde appears as a singlet at δ 10.1 ppm in ¹H NMR, while pyridyl-substituted analogues show shifts dependent on ring substituents .

Data Tables

Table 1: Physical and Commercial Properties of Selected Compounds

Compound Name CAS RN Melting Point (°C) Purity Price (per gram) Source
This compound Not provided Not reported 90–95% Not reported Research use
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 871252-64-1 91–93 90% ¥25,800 Kanto Reagents
4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid 1299607-71-8 Not reported 98% Not reported Combi-Blocks
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde 1086378-51-9 Not reported Not reported Not reported CAS Database

Research Findings and Trends

  • Synthesis : The target compound is synthesized via acid-catalyzed condensation, similar to methods used for 4-(pyridin-2-yl)benzaldehyde derivatives .
  • Biological Relevance : Trifluoromethylpyridines are prevalent in kinase inhibitors and antiviral agents. The 4-position substitution may enhance target selectivity compared to 5-isomers .
  • Material Science : Aldehyde-functionalized trifluoromethylpyridines are explored as precursors for luminescent materials, leveraging the CF₃ group’s electron-withdrawing effects .

Preparation Methods

General Synthetic Approaches

The synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde generally involves the construction or modification of the pyridine ring bearing the trifluoromethyl group, followed by the introduction of the benzaldehyde moiety. The key challenge is the selective functionalization at the 2-position of the pyridine ring and the 4-position of the benzaldehyde ring.

Friedel-Crafts Acylation Route

One classical approach involves the conversion of a pyridine-2-carboxylic acid derivative bearing the trifluoromethyl substituent into the corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride then undergoes Friedel-Crafts acylation with benzene or substituted benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows the introduction of the benzaldehyde group at the desired position.

  • Reaction Conditions:
    • Conversion of acid to acid chloride: SOCl2, reflux
    • Friedel-Crafts acylation: AlCl3 catalyst, anhydrous conditions, controlled temperature
  • Advantages:
    • High regioselectivity
    • Scalable for industrial production
  • Limitations:
    • Use of corrosive reagents (SOCl2, AlCl3)
    • Generation of acidic waste requiring neutralization

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to assemble the pyridine and benzaldehyde fragments. For example, a 4-bromo-2-(trifluoromethyl)pyridine can be coupled with a boronic acid derivative of benzaldehyde under Pd catalysis with ligands like XantPhos and bases such as t-BuONa in toluene at elevated temperatures (~110 °C).

  • Typical Conditions:
    • Pd2(dba)3 catalyst (0.1 eq)
    • XantPhos ligand (0.2 eq)
    • t-BuONa base (2 eq)
    • Toluene solvent, 110 °C, 12 h under nitrogen atmosphere
  • Advantages:
    • High functional group tolerance
    • Mild reaction conditions compared to Friedel-Crafts
    • Good yields and purity
  • Limitations:
    • Requires expensive catalysts and ligands
    • Sensitive to moisture and air

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of related pyridine derivatives, including those bearing trifluoromethyl groups. For example, aldehyde substrates can be reacted with amines and isocyanides under microwave conditions (160 °C, 20 min) in ethanol to form complex heterocycles, which can be further transformed into benzaldehyde derivatives. While this method is more common for heterocyclic synthesis, it demonstrates the potential for rapid preparation of functionalized pyridine aldehydes.

Solvent-Free Grinding Methods with Catalysts

Recent green chemistry approaches have explored solvent-free grinding methods using catalysts such as CuCl2·2H2O to promote reactions involving trifluoromethyl-substituted pyridine derivatives. Although primarily reported for pyrimidine analogs, these methods suggest potential applicability for synthesizing this compound under environmentally friendly conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Purity Advantages Limitations
Friedel-Crafts Acylation SOCl2, AlCl3 Reflux, anhydrous High yield, high purity Scalable, regioselective Corrosive reagents, waste
Pd-Catalyzed Cross-Coupling Pd2(dba)3, XantPhos, t-BuONa 110 °C, 12 h, inert atmosphere Good yield, high purity Mild conditions, functional group tolerance Expensive catalysts, air sensitive
Microwave-Assisted Synthesis Aldehyde, amine, isocyanide, EtOH 160 °C, 20 min Moderate to good yield Rapid synthesis Limited to certain substrates
Solvent-Free Grinding CuCl2·2H2O catalyst Room temp, grinding Moderate yield Green chemistry, solvent-free Limited scope, less studied

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling temperature and catalyst loading in Pd-catalyzed reactions significantly improves yield and reduces by-products.
  • Purity Assessment: Purification by silica gel chromatography or recrystallization from ethanol is effective for isolating high-purity product.
  • Industrial Considerations: Continuous flow synthesis using Friedel-Crafts acylation has been explored to enhance scalability and reduce reaction times.
  • Environmental Impact: Solvent-free and microwave-assisted methods offer greener alternatives but require further development for industrial application.

Q & A

Q. Basic

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while pyridinyl protons show distinct splitting patterns (e.g., δ 8.0–8.5 ppm for aromatic protons). Trifluoromethyl groups are identified via ¹⁹F NMR (δ -60 to -70 ppm) .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₁₃H₈F₃NO: 264.0634) .
  • FTIR : Aldehyde C=O stretches appear at ~1700 cm⁻¹, and pyridine ring vibrations at ~1600 cm⁻¹ .

How can researchers address competing substitution pathways during functionalization of the pyridine ring?

Q. Advanced

  • Regioselective control : Use directing groups (e.g., -NH₂) or transition-metal catalysts (e.g., Pd/Cu) to direct electrophilic substitution to the 3- or 5-position of the pyridine ring .
  • Kinetic vs. thermodynamic products : Adjust reaction temperatures (lower temps favor kinetic products) and solvent polarity (e.g., DMSO stabilizes charged intermediates) .

What computational methods are employed to predict the reactivity of the aldehyde group in cross-coupling reactions?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • Molecular docking : Simulate interactions with Pd catalysts to optimize ligand geometry for Suzuki couplings .

How does the trifluoromethyl group influence electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the pyridine ring, increasing electrophilicity at the 2-position and stabilizing intermediates via inductive effects .
  • Steric effects : The bulky -CF₃ group may hinder coupling reactions; mitigate this using bulky ligands (e.g., XPhos) to prevent steric clashes .

What are the typical oxidation or reduction products of this benzaldehyde derivative?

Q. Basic

  • Oxidation : The aldehyde group converts to a carboxylic acid (4-[4-(Trifluoromethyl)pyridin-2-yl]benzoic acid) using KMnO₄ or CrO₃ under acidic conditions .
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (4-[4-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol) .

What strategies mitigate steric hindrance in synthesizing derivatives with bulky substituents?

Q. Advanced

  • Microwave-assisted synthesis : Accelerate reactions to reduce decomposition of sterically hindered intermediates .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to direct functionalization .

How can discrepancies in NMR data be resolved when analyzing regioselective addition products?

Q. Advanced

  • NOESY/ROESY : Identify spatial proximity between protons to confirm regiochemistry .
  • ¹³C DEPT experiments : Differentiate between CH₃, CH₂, and CH groups in complex mixtures .

What are key considerations for designing catalytic systems in Suzuki-Miyaura couplings involving this compound?

Q. Advanced

  • Ligand selection : Use electron-rich ligands (e.g., SPhos) to enhance Pd catalyst turnover .
  • Base optimization : Cs₂CO₃ or K₃PO₄ improves transmetallation efficiency in polar aprotic solvents .

What in silico approaches predict binding affinities of derivatives targeting specific enzymes?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100+ ns to assess stability .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values to rank derivatives by binding potency .

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